molecular formula C13H22O6 B3181722 ascr#7 CAS No. 1139837-37-8

ascr#7

Cat. No.: B3181722
CAS No.: 1139837-37-8
M. Wt: 274.31 g/mol
InChI Key: GGHOMCWJOMBZEK-LHYQPRBASA-N
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Description

Ascr#7 is an ascaroside-based hormonal compound that plays a significant role in nematode physiology. It is specifically expressed throughout the various stages of nematode development. Ascarosides, including this compound, are known to induce the formation of dauer larvae, which are characterized by their long lifespan and exceptional stress resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascr#7 is synthesized through the formal condensation of the alcoholic hydroxy group of (2E,6R)-6-hydroxyhept-2-enoic acid with ascarylopyranose (the α anomer). This reaction results in the formation of an (ω−1)-hydroxy fatty acid ascaroside .

Industrial Production Methods

The industrial production of this compound involves the cultivation of nematodes, specifically Caenorhabditis elegans, under controlled conditions. The ascarosides are then extracted and purified from the culture media using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Ascr#7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascaroside structure .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .

Scientific Research Applications

Ascr#7 has a wide range of scientific research applications, including:

Mechanism of Action

Ascr#7 exerts its effects by interacting with specific molecular targets and pathways in nematodes. It acts as a pheromone, triggering the formation of dauer larvae by binding to receptors on the surface of nematode cells. This interaction activates signaling pathways that lead to changes in gene expression and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ascr#7 include other ascarosides such as Ascr#1, Ascr#3, Ascr#5, and Ascr#8 .

Uniqueness

This compound is unique due to its specific structure, which includes an unsaturated C7 side chain attached to the sugar moiety. This structural feature distinguishes it from other ascarosides and contributes to its specific biological activities .

Properties

IUPAC Name

(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h4,6,8-11,13-15H,3,5,7H2,1-2H3,(H,16,17)/b6-4+/t8-,9+,10-,11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHOMCWJOMBZEK-LHYQPRBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCC=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152937
Record name (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139837-37-8
Record name (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139837-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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